4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether
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Overview
Description
4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether is a complex organic compound with a molecular formula of C27H21BrN2O2 and a molecular weight of 485.385 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether typically involves Suzuki cross-coupling reactions. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of arylboronic acids and palladium catalysts under mild and functional group-tolerant conditions
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include palladium catalysts for cross-coupling, organolithium reagents for substitution, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting nerve pulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds to 4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether include:
- 9-Bromo-1’-methyl-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- Various anthracene-based derivatives
These compounds share similar structural features and are used in related research applications. this compound is unique due to its specific combination of functional groups and its applications in early discovery research .
Properties
CAS No. |
303060-55-1 |
---|---|
Molecular Formula |
C27H21BrN2O2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
9-bromo-5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H21BrN2O2/c1-31-22-11-8-18(9-12-22)27-30-25(23-15-21(28)10-13-26(23)32-27)16-24(29-30)20-7-6-17-4-2-3-5-19(17)14-20/h2-15,25,27H,16H2,1H3 |
InChI Key |
NOZHEUIUIKOVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
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